molecular formula C8H10N2OS B1274649 2-Propylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 876890-33-4

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No. B1274649
M. Wt: 182.25 g/mol
InChI Key: WIMOKHQOYWCCPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their overall shape and electronic distribution. For example, the molecular structure of a triazolopyrimidine derivative is reported, showing different supramolecular architectures in its solvated forms . These structural variations can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions. Cyclocondensation reactions are common, as seen with the chemoselective reaction of α-acylacetamidine with a methylsulfanyl-dichloropyrimidine derivative . Tandem reactions involving acetalisation and cycloisomerization have also been developed for phenylethynylpyrimidine derivatives . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of sulfur-containing substituents can impart specific properties, such as bacteriostatic effects, as seen with bis(butylsulfanyl) dihydro-pyran derivatives . The solubility and crystalline structure of these compounds can also vary depending on their interactions with solvents and other molecules, as evidenced by the different crystal environments of a triazolopyrimidine derivative .

Scientific Research Applications

  • Synthesis of Fused Pyrimidines

    • Field : Organic Chemistry
    • Application : 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is used as a precursor in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
    • Method : The methods of synthesis involve hetero-annulation reactions, which include o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
    • Results : The result is the construction of fused pyrimidines, which are important pharmacophores for the development of new drugs .
  • Asymmetric Autocatalysis

    • Field : Organic Chemistry
    • Application : 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is used in enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde .
    • Method : The method involves the use of chiral organic crystals of tetraphenylethylene as mediators .
    • Results : The result is the production of almost enantiomerically pure (S)- and ®-5-pyrimidyl alkanols .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

Future Directions

The future directions for the use of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde would depend on the results of ongoing research and development efforts. Given its use in proteomics research , it could potentially be used in the development of new therapeutic agents or diagnostic tools.

properties

IUPAC Name

2-propylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOKHQOYWCCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390281
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

CAS RN

876890-33-4
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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